2-bromo-4-chloro-5-nitrobenzoic acid

Analytical Chemistry Quality Control Procurement

Scaffold ambiguity in lead optimization often delays SAR campaigns. This 1,2,4,5-tetrasubstituted benzoic acid provides a defined, electron-deficient core for orthogonal derivatization. - Enables site-selective Pd-catalyzed coupling: C2-Br reacts first, followed by C4-Cl after nitro reduction. - Key intermediate in SGLT2 inhibitor C-aryl glucoside pharmacophore assembly (cited by multiple suppliers). - High purity (98%) ensures consistent reactivity in multi-step sequences, reducing purification burden.

Molecular Formula C7H3BrClNO4
Molecular Weight 280.5
CAS No. 2091549-73-2
Cat. No. B6266808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-chloro-5-nitrobenzoic acid
CAS2091549-73-2
Molecular FormulaC7H3BrClNO4
Molecular Weight280.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chloro-5-nitrobenzoic Acid: Chemical Overview


2-Bromo-4-chloro-5-nitrobenzoic acid (CAS 2091549-73-2) is a polysubstituted aromatic carboxylic acid with the molecular formula C₇H₃BrClNO₄ and a molecular weight of 280.46 g/mol [1]. The molecule is characterized by a 1,2,4,5-tetrasubstituted benzene ring bearing a carboxylic acid at position 1, a bromine atom at position 2, a chlorine atom at position 4, and a strong electron-withdrawing nitro group at position 5 [1]. This precise and dense substitution pattern results in a highly functionalized, electron-deficient aryl scaffold with a relatively high calculated lipophilicity (XLogP3-AA of 2.6) and a Topological Polar Surface Area (TPSA) of 83.1 Ų [1].

Why 2-Bromo-4-chloro-5-nitrobenzoic Acid Is Irreplaceable


The specific 2-bromo-4-chloro-5-nitro substitution pattern on the benzoic acid core creates a unique electronic and steric environment that is not found in its common analogs. This results in a defined and predictable set of orthogonal reactivities for sequential derivatization. In contrast to analogs like 2-bromo-4-chlorobenzoic acid [2] or 4-chloro-2-nitrobenzoic acid [3], the presence of both halogens (Br, Cl) alongside a strong nitro group allows for distinct, site-selective cross-coupling events, which are critical for the efficient assembly of complex molecular architectures [1]. Furthermore, the compound's specific molecular weight (280.46 g/mol), which is significantly higher than that of single-halogen or non-nitro analogs, serves as a critical quality control marker, ensuring procurement of the correct, fully functionalized intermediate rather than a less substituted by-product.

2-Bromo-4-chloro-5-nitrobenzoic Acid: Comparative Evidence


Molecular Weight Differentiation

The molecular weight of 2-bromo-4-chloro-5-nitrobenzoic acid (280.46 g/mol) provides a direct, quantifiable identifier that distinguishes it from closely related analogs used in similar synthetic contexts. The substitution of a hydrogen for a nitro group on 2-bromo-4-chlorobenzoic acid, or the addition of a bromine to 4-chloro-2-nitrobenzoic acid, results in a substantial increase in molecular mass [1][2][3]. This difference is easily verifiable by mass spectrometry (MS) and is a critical parameter for confirming the correct material upon receipt from chemical suppliers.

Analytical Chemistry Quality Control Procurement

Lipophilicity vs. Non-Nitro Analog

The presence of the nitro group significantly reduces the calculated lipophilicity of the molecule compared to its non-nitro analog. 2-Bromo-4-chloro-5-nitrobenzoic acid has a computed XLogP3-AA value of 2.6 [1]. While experimental logP values for the specific comparator 2-bromo-4-chlorobenzoic acid are not provided in the primary source, the nitro group's effect is a class-level phenomenon; the calculated value indicates a polarity that is distinct from that of simple dihalogenated benzoic acids, which is consistent with the known electron-withdrawing and polarity-enhancing effects of nitro substituents.

Medicinal Chemistry ADME Properties Compound Design

TPSA and Predicted Permeability

The incorporation of a nitro group dramatically increases the Topological Polar Surface Area (TPSA), a key descriptor for predicting a molecule's ability to permeate biological membranes. 2-Bromo-4-chloro-5-nitrobenzoic acid has a TPSA of 83.1 Ų [1]. In contrast, the TPSA for the non-nitro analog 2-bromo-4-chlorobenzoic acid is 37.3 Ų [2]. This more than twofold increase is a direct, quantifiable consequence of the nitro group's contribution to the molecule's polar surface.

Drug Design Pharmacokinetics Physical Chemistry

Purity and Physical Form Specifications

For procurement, the material is commercially available with a defined purity and form that is distinct from related building blocks. 2-Bromo-4-chloro-5-nitrobenzoic acid is supplied as a powder with a standard purity specification of ≥98% (e.g., from Leyan) or 95% (e.g., from Enamine/Sigma-Aldrich) and is stored at room temperature (RT) [1]. This contrasts with the non-nitro analog 2-bromo-4-chlorobenzoic acid, which has a reported melting point of 157-161°C and is also a solid .

Synthetic Chemistry Procurement Quality Control

2-Bromo-4-chloro-5-nitrobenzoic Acid: Application Scenarios


Orthogonal Cross-Coupling Scaffold

The specific arrangement of bromine and chlorine atoms, combined with the nitro group's electronic influence, makes 2-bromo-4-chloro-5-nitrobenzoic acid an ideal scaffold for sequential, site-selective cross-coupling reactions . The ortho-bromine (C2) is typically more reactive towards Pd-catalyzed reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) than the meta-chlorine (C4). This allows for the selective introduction of a first molecular fragment at the C2 position, followed by a second, orthogonal coupling at the C4 position after the nitro group has been reduced to an amine or otherwise modified. This orthogonal reactivity is a key differentiator from analogs like 4-chloro-2-nitrobenzoic acid [1], which lacks the more reactive bromine handle, and 2-bromo-4-chlorobenzoic acid [2], which lacks the versatile nitro group for further derivatization.

SGLT2 Inhibitor Analog Synthesis

This building block is cited by multiple chemical suppliers as a key intermediate in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a major class of drugs for managing type 2 diabetes . The compound's specific halogen and nitro substitution pattern is required for constructing the C-aryl glucoside pharmacophore found in these inhibitors. The availability of this compound in high purity (≥95-98%) [1][2] is essential for medicinal chemistry groups aiming to prepare novel analogs for structure-activity relationship (SAR) studies. Using a less-substituted or differently-substituted analog would result in a different core scaffold, leading to off-target pharmacological profiles.

Controlled ADME Design

The quantifiable differences in computed physicochemical properties, specifically the high TPSA of 83.1 Ų and moderate XLogP3-AA of 2.6, provide medicinal chemists with a predictable tool for modulating Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics . When incorporated into a lead molecule, this building block is expected to lower passive membrane permeability and increase polarity. This is a direct and measurable advantage over a building block like 2-bromo-4-chlorobenzoic acid (TPSA 37.3 Ų) [3], which would be selected to enhance lipophilicity and permeability. This enables rational design choices in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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